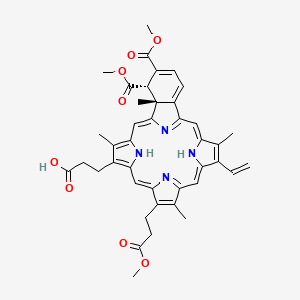

Verteporfin D isomer

描述

属性

CAS 编号 |

142878-05-5 |

|---|---|

分子式 |

C41H42N4O8 |

分子量 |

718.8 g/mol |

IUPAC 名称 |

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6(28),7,9,11,13,15,17,19,21-dodecaen-5-yl]propanoic acid |

InChI |

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29/h9-10,13,16-19,38,42-43H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1 |

InChI 键 |

YYTBXUZDOPPHQX-ZSFNYQMMSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C |

手性 SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CC=C([C@H]([C@]64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)O)C)CCC(=O)OC |

规范 SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C6=CC=C(C(C64C)C(=O)OC)C(=O)OC)C(=C3CCC(=O)O)C)CCC(=O)OC |

其他CAS编号 |

129497-78-5 |

产品来源 |

United States |

Stereoisomeric Characterization and Advanced Separation Methodologies for Verteporfin D Isomer

Development and Optimization of Chromatographic Techniques for Isomer Separation

The separation of closely related isomers like those of Verteporfin presents a significant analytical challenge. Advanced chromatographic techniques have been developed and optimized to achieve this separation, providing a means to isolate and quantify each isomer.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of Verteporfin isomers. preprints.orgresearchgate.net A validated HPLC-DAD method has been developed for the sensitive and reliable identification and quantitative analysis of Verteporfin. biomedres.us This method demonstrates good resolution for Verteporfin, allowing for its chromatographic separation. biomedres.us

The use of a C30 stationary phase in HPLC has been shown to be particularly effective for separating isomers of similar compounds. mdpi.com For Verteporfin analysis, optimized HPLC-DAD conditions can be established to ensure accurate quantification and separation. biomedres.us

Table 1: Optimized HPLC-DAD Parameters for Verteporfin Analysis

| Parameter | Optimized Condition |

| Flow Rate | 2 mL min−1 |

| Injection Volume | 50 µL |

| Column Temperature | 40 °C |

| Wavelength | 410 nm |

| Sample Chamber Temp | 5 °C |

This table presents a set of optimized parameters for the HPLC-DAD analysis of Verteporfin, as reported in a study. biomedres.us

LC-MS methods are also capable of separating structural and stereoisomers of related compounds, indicating their potential for detailed Verteporfin isomer analysis. researchgate.net

Capillary Electrophoresis (CE) for Enantioseparation

Capillary electrophoresis (CE) has emerged as a highly effective technique for the enantioseparation of Verteporfin isomers, offering superior resolution and efficiency compared to HPLC in some cases. researchgate.net This technique has been successfully applied to separate the four isomers of Verteporfin. nih.gov

The mechanism of chiral recognition in CE often involves the use of chiral selectors, such as cholate (B1235396) salts, which form micelles that interact differently with each isomer. nih.gov Dynamic hydrogen bond interactions between the hydroxyl groups on the cholate micelles and the ester or carboxyl groups of the Verteporfin isomers are believed to be the basis for this separation. nih.gov The use of an organic modifier like dimethyl formamide (B127407) can further enhance separation by reducing the mobility of the analytes and preventing their aggregation and adsorption to the capillary wall. nih.gov

A technique known as pressure-assisted electrokinetic injection (PAEKI) has been employed to achieve highly sensitive enantioseparation of Verteporfin by CE. nih.gov This method allows for the loading of a larger amount of the analyte into the capillary, leading to improved detection limits. nih.gov

Table 2: Comparison of Injection Techniques for Verteporfin Enantioseparation by CE

| Injection Technique | Limit of Detection (LOD) | Improvement Factor |

| Hydrodynamic Injection (HDI) | - | - |

| Electrokinetic Injection (EKI) | - | - |

| Pressure-Assisted Electrokinetic Injection (PAEKI) | ~10.3 µg/L | 116-fold vs. HDI, 39-fold vs. EKI |

This table illustrates the significant improvement in the limit of detection for Verteporfin isomers when using the PAEKI technique in capillary electrophoresis compared to standard injection methods. nih.gov

Preparative-Scale Isomer Isolation Techniques

While analytical techniques excel at separation and quantification on a small scale, preparative-scale isolation is necessary to obtain pure isomers for further in-depth study. Preparative HPLC is a commonly employed technique for this purpose. By scaling up the principles of analytical HPLC, larger quantities of the individual Verteporfin D isomers can be isolated. This often involves using larger columns and higher flow rates to process more material. The fractions corresponding to each separated isomer are collected for subsequent characterization and use in research.

Spectroscopic Approaches for Isomer-Specific Characterization in Research

Once separated, various spectroscopic techniques can be employed to characterize the specific properties of the Verteporfin D isomer, providing insights into its structure, stability, and behavior.

Laser Interfaced Mass Spectrometry for Photofragmentation Channels

Laser-interfaced mass spectrometry (LIMS) is a powerful tool for studying the intrinsic photochemical properties of molecules like Verteporfin in the gas phase. researchgate.netmdpi.comacs.org In this technique, mass-selected ions of the compound of interest are irradiated with a laser, and the resulting photofragments are analyzed by mass spectrometry. mdpi.com This allows for the direct investigation of the molecule's photofragmentation channels across a wide range of excitation wavelengths. researchgate.netmdpi.com

Studies on protonated Verteporfin using LIMS have revealed that its photofragmentation pathways are similar to those observed in collision-induced dissociation (CID), primarily involving the loss of carboxyl and ester groups. researchgate.netmdpi.com The gas-phase absorption spectrum of protonated Verteporfin can be measured by monitoring the depletion of the parent ion as a function of laser wavelength. mdpi.com

Table 3: Major Photofragments of Protonated Verteporfin Observed via Laser Interfaced Mass Spectrometry

| Precursor Ion (m/z) | Photofragmentation Process |

| 719.3 | Loss of carboxyl group |

| 719.3 | Loss of ester side-chain functional groups |

This table summarizes the primary photofragmentation pathways of protonated Verteporfin as identified through laser-interfaced mass spectrometry. researchgate.netmdpi.com

These gas-phase studies provide fundamental information on the photoproducts and thermal breakdown products of this light-activated drug. researchgate.netmdpi.com

Time-Resolved Fluorescence Spectroscopy for Aggregation State Analysis

Verteporfin has a known tendency to self-aggregate in aqueous solutions, a characteristic that can significantly impact its photophysical properties. researchgate.netresearchgate.net Time-resolved fluorescence spectroscopy is a key technique for investigating this aggregation behavior. researchgate.netcolab.ws By measuring the fluorescence lifetime of Verteporfin, researchers can distinguish between its monomeric and aggregated states. researchgate.netcolab.ws

Studies have shown that the monomeric form of Verteporfin exhibits a longer fluorescence lifetime (around 6.0 ns) compared to its J-type self-aggregates, which have a shorter lifetime (around 2.5 ns). researchgate.netcolab.ws The self-aggregation of Verteporfin is influenced by factors such as concentration and the charge state of the molecule. researchgate.netresearchgate.net Research indicates that the aggregation tendency follows the order: neutral > monoanionic > dicationic. researchgate.netcolab.ws While these aggregates exist in solution, there is no evidence to suggest preferential self-aggregation in acidic environments like lysosomes. researchgate.netcolab.ws

The B-ring isomer of Verteporfin, in particular, shows a strong tendency to self-aggregate, which is attributed to its larger molecular volume and a shallow dihedral angle that facilitates intermolecular interactions under mildly acidic conditions. worldscientific.com

Circular Dichroism Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. unina.it It measures the differential absorption of left- and right-circularly polarized light by a sample. jascoinc.com Since enantiomers, such as the D- and L-isomers of Verteporfin, are non-superimposable mirror images of each other, they interact differently with circularly polarized light, resulting in distinct CD spectra. researchgate.netwashington.edu

For the stereochemical confirmation of the this compound, CD spectroscopy provides an unambiguous signature. The D-isomer will produce a CD spectrum that is an exact mirror image of the spectrum produced by its corresponding L-enantiomer. researchgate.net For example, if the D-isomer exhibits a positive Cotton effect (a positive peak) at a specific wavelength, the L-isomer will show a negative Cotton effect of equal magnitude at the same wavelength. researchgate.net This mirror-image relationship is a definitive confirmation of the absolute configuration of the enantiomers. jascoinc.com The porphyrin macrocycle, being the primary chromophore in Verteporfin, is often the focus of such analysis, where its electronic transitions give rise to characteristic signals in the CD spectrum. worldscientific.com

Assessment of Isomeric Purity and Stability in Research Formulations

The assessment of isomeric purity and stability is critical for any research formulation containing Verteporfin isomers. Validated analytical methods are required to quantify the compound and ensure its integrity over time.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a validated method for the determination of Verteporfin. biomedres.us Such methods are developed according to ICH guidelines and validated for specificity, linearity, precision, accuracy, and robustness. biomedres.us For instance, a validated HPLC-DAD method demonstrated a limit of detection (LOD) of 0.06 µg/L and a limit of quantitation (LOQ) of 0.2 µg/L for Verteporfin. biomedres.us Purity analysis of research-grade Verteporfin (a mixture of isomers) has reported values greater than 94%, while a lipid-anchored BPD conjugate was found to have a purity of 98.39%. nih.gov

Stability is a significant concern for Verteporfin due to its hydrophobic nature and tendency to self-aggregate in aqueous environments. researchgate.networldscientific.com This aggregation can impair its function and is a key barrier to its clinical application. worldscientific.com Stability studies on research formulations are therefore essential. The stability of Verteporfin has been evaluated in various media relevant to research, including simulated body fluid, saline solutions, and dextrose solutions. biomedres.us These studies typically measure the recovery of the compound after storage under specific conditions (e.g., room temperature or refrigeration) for a defined period. biomedres.us In one study, the recovery rates for Verteporfin in various real-sample matrices were found to be high, ranging from 98.2% to 100.7%, with relative standard deviations (RSD) of less than 1%, indicating good stability under the tested conditions. biomedres.us To overcome aggregation, research formulations may incorporate stabilizing agents like micelles (e.g., Pluronic® P-123), which can monomerize and protect the isomers. worldscientific.com

Table 3: Stability of Verteporfin in Various Media (3-Hour Study)

| Sample Matrix | Storage Condition | Analyte Concentration (µg/L) | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Simulated Body Fluid | Room Temp / Refrigerator | 50 - 200 | 99.9 | biomedres.us |

| Simulated Tears | Room Temp / Refrigerator | 50 - 200 | 100.0 | biomedres.us |

| 0.9% Isotonic NaCl | Room Temp / Refrigerator | 50 - 200 | 98.2 | biomedres.us |

| Lactated Ringer's Solution | Room Temp / Refrigerator | 50 - 200 | 99.2 | biomedres.us |

| 5% Dextrose Solution | Room Temp / Refrigerator | 50 - 200 | 99.4 | biomedres.us |

| Drinking Water | Room Temp / Refrigerator | 50 - 200 | 98.8 | biomedres.us |

| Lemon Juice | Room Temp / Refrigerator | 50 - 200 | 99.4 | biomedres.us |

Table 4: List of Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| Verteporfin | Benzoporphyrin Derivative (BPD), BPD-MA |

| This compound | (2R,2(1)S)-8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid |

| Sodium Cholate | - |

| Sodium Deoxycholate | - |

| Sodium Taurocholate | - |

| Sodium Taurodeoxycholate | - |

| Dimethyl Formamide | DMF |

Molecular Interactions and Mechanistic Pathways of Verteporfin D Isomer

Photophysical and Photochemical Mechanisms of Action

Verteporfin is clinically utilized as a photosensitizer in photodynamic therapy (PDT). cellsignal.comgoogle.com Its mechanism of action in this context is dependent on activation by light, which initiates a cascade of photophysical and photochemical events.

Singlet Oxygen and Reactive Oxygen Species (ROS) Generation by Photoactivation

Upon activation by nonthermal red light, typically around 690 nm, in the presence of oxygen, Verteporfin generates highly reactive, short-lived singlet oxygen and other reactive oxygen species (ROS). google.comfda.reportdrugbank.com This process is the cornerstone of its use in photodynamic therapy. google.com The generation of these cytotoxic species leads to localized damage to cellular structures. cellsignal.comfda.reportdrugbank.com

The process begins with the absorption of a photon by the Verteporfin molecule, elevating it from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. mdpi.com It is from this triplet state that the energy is transferred to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). mdpi.commdpi.com This is known as a Type II photochemical reaction. mdpi.com Verteporfin predominantly produces singlet oxygen through this Type II reaction, although Type I reactions, which generate other radical species, have also been reported. nih.gov The generated singlet oxygen is a potent oxidizing agent that can react with various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage. mdpi.comnih.gov This oxidative stress can induce apoptosis and necrosis in targeted cells. researchgate.net

Energy Transfer Processes and Photosensitizer Activation

The activation of Verteporfin as a photosensitizer is a multi-stage process governed by the principles of photophysics. fda.reportnih.gov

Light Absorption: The process is initiated when the Verteporfin molecule absorbs a photon of light with a specific wavelength, causing an electron to be promoted to a higher energy level, moving the molecule from its ground singlet state (S₀) to an excited singlet state (S₁). mdpi.com

Intersystem Crossing: The molecule in the excited singlet state is short-lived and can return to the ground state by emitting fluorescence or can transition to a more stable, longer-lived excited triplet state (T₁). This non-radiative transition between states of different spin multiplicity is called intersystem crossing. mdpi.com

Energy Transfer to Oxygen: In the triplet state, the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. mdpi.com This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). mdpi.comnih.gov This process is a form of Förster Resonance Energy Transfer (FRET). acs.org

The efficiency of this process is dependent on several factors, including the quantum yield of triplet formation and the lifetime of the triplet state.

Photoproduct Formation and Degradation Pathways in Research Contexts

The intense photochemical activity of Verteporfin upon light exposure can lead to its own degradation, a phenomenon known as photobleaching. nih.gov Studies using laser-interfaced mass spectrometry have been employed to identify the photofragments of Verteporfin. nih.govresearchgate.net

Light-Independent Molecular Mechanisms

In addition to its well-established role as a photosensitizer, Verteporfin exhibits significant biological activity in the absence of light. These light-independent mechanisms are of great interest in research for their potential therapeutic applications.

Disruption of YAP-TEAD Transcriptional Co-activator Interactions

Verteporfin has been identified as an inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) interaction. cellsignal.comoncotarget.commedchemexpress.com YAP is a key transcriptional co-activator and a downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, and apoptosis. oncotarget.commdpi.com YAP itself does not have a DNA-binding domain and relies on its interaction with transcription factors, primarily the TEAD family, to regulate the expression of its target genes. mdpi.com

Verteporfin disrupts the formation of the YAP-TEAD complex. researchgate.netaacrjournals.org It is believed to bind to YAP, inducing a conformational change that prevents its interaction with TEAD. oncotarget.com This disruption blocks the transcriptional activation of YAP target genes, many of which are involved in cell growth and survival. cellsignal.comaacrjournals.org Some studies suggest that Verteporfin may also inhibit YAP activity by increasing the expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, thereby preventing its nuclear translocation and function. researchgate.netnih.gov

Table 1: Research Findings on Verteporfin's Disruption of YAP-TEAD Interaction

| Research Finding | Cellular Context | Reference(s) |

|---|---|---|

| Inhibits YAP-TEAD binding by changing YAP conformation. | Endometrial cancer cells | oncotarget.com |

| Blocks transcriptional activation of YAP downstream targets. | Various cancer cell lines | cellsignal.commdpi.com |

| Induces sequestration of YAP in the cytoplasm. | Multiple cell lines | nih.gov |

| Increases levels of 14-3-3σ, a YAP chaperone protein. | Endometrial and colon cancer cell lines | researchgate.netnih.gov |

This table is for informational purposes and is not exhaustive.

Inhibition of Autophagy at Early Stages

Verteporfin is also recognized as an inhibitor of autophagy, a cellular process responsible for the degradation and recycling of cytoplasmic components. biomedres.uspreprints.orgplos.org This inhibition occurs in the absence of photoactivation. plos.orgubc.ca

The primary mechanism of autophagy inhibition by Verteporfin involves its effect on the p62/SQSTM1 protein. plos.org p62 is an adaptor protein that recognizes and binds to polyubiquitinated proteins, targeting them for degradation by linking them to the autophagosomal membrane protein LC3. plos.orgubc.ca Research indicates that Verteporfin causes the formation of covalently crosslinked, high-molecular-weight oligomers of p62. plos.org This process is thought to be mediated by low levels of singlet oxygen production, even without strong light activation. plos.orgubc.ca These crosslinked p62 oligomers can still bind to LC3 but are impaired in their ability to bind to polyubiquitinated cargo. plos.org This disruption of p62 function effectively blocks the formation of autophagosomes at an early stage. biomedres.uspreprints.orgplos.orgmdpi.com

Table 2: Research Findings on Verteporfin's Inhibition of Autophagy

| Research Finding | Cellular Context | Reference(s) |

|---|---|---|

| Inhibits autophagosome formation. | Breast cancer MCF-7 cells | plos.orgmdpi.com |

| Causes the formation of covalently crosslinked p62 oligomers. | MCF-7 EGFP-LC3 and BxPC-3 cells | plos.org |

| Crosslinked p62 oligomers have defective binding to polyubiquitinated proteins. | In vitro and cellular experiments | plos.org |

| Inhibition of autophagy is mediated by low-level singlet oxygen production. | In vitro experiments | plos.orgubc.ca |

This table is for informational purposes and is not exhaustive.

Modulation of TGF-β Signaling through Smad2/3–Smad4 Interaction

Verteporfin has been identified as a small-molecule inhibitor that specifically targets the interaction between Smad2/3 and Smad4, key components of the canonical Transforming Growth Factor-β (TGF-β) signaling pathway. molbiolcell.orgcondensates.comnih.govresearchgate.netnih.gov This pathway plays a crucial role in a variety of cellular processes, and its dysregulation is implicated in diseases such as tissue fibrosis and cancer metastasis. molbiolcell.orgnih.govresearchgate.netnih.gov

Through a screening approach based on phase-separated condensates, verteporfin was found to effectively disrupt the formation of the Smad2/3–Smad4 complex. molbiolcell.orgcondensates.comnih.govresearchgate.net This disruption selectively inhibits the canonical TGF-β signaling cascade. molbiolcell.orgnih.govresearchgate.netnih.gov Notably, verteporfin's inhibitory action is specific to the Smad2/3–Smad4 interaction, as it does not affect the interaction between Smad1 and Smad4, which is part of the Bone Morphogenetic Protein (BMP) signaling pathway. molbiolcell.orgnih.govresearchgate.netnih.gov By targeting this specific protein-protein interaction, verteporfin offers a more targeted approach to modulating TGF-β signaling, potentially reducing the side effects associated with non-specific inhibitors. molbiolcell.orgnih.gov

Inhibition of STAT3 Activity

Verteporfin has been shown to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a significant role in various cellular processes, including proliferation and apoptosis. mdpi.com In its activated state, STAT3 is phosphorylated, which leads to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene expression. mdpi.com

Research indicates that verteporfin can suppress the phosphorylation of STAT3 at the critical tyrosine residue Tyr705. mdpi.com This inhibition of phosphorylation prevents the activation of STAT3, thereby hindering its downstream signaling functions. mdpi.com The disruption of STAT3 signaling by verteporfin has been observed to correlate with the downregulation of genes involved in cell proliferation, such as PCNA and Cyclin D1, and the induction of apoptosis, as evidenced by increased PARP cleavage. mdpi.com

Furthermore, some studies suggest a link between STAT3 and the TRIM28 protein, where TRIM28 may interact with and regulate STAT1, a related transcription factor. researchgate.net Verteporfin's ability to disrupt the STAT1-IRF1-TRIM28 signaling cascade highlights a potential indirect mechanism by which it may influence STAT family protein activity. researchgate.net

Cellular Uptake and Intracellular Localization Kinetics of the D Isomer

Mechanisms of Cellular Internalization (e.g., Macropinocytosis, Passive Diffusion)

The cellular uptake of verteporfin is a multifaceted process that can involve both passive diffusion and active transport mechanisms like endocytosis. nih.govru.nl Due to its hydrophobic nature, verteporfin can rapidly diffuse across cell membranes. nih.govresearchgate.net This passive diffusion allows for quick entry into the cell.

In addition to passive diffusion, endocytic pathways, which are energy-dependent processes, play a role in the internalization of verteporfin, particularly when encapsulated in nanoparticle formulations. nih.gov Macropinocytosis, a form of endocytosis characterized by the formation of large vesicles, is a recognized mechanism for the uptake of various molecules and nanoparticles. nih.govwilhelm-lab.comnih.gov This process involves the non-specific engulfment of extracellular fluid and its contents. nih.gov While direct evidence for macropinocytosis of the Verteporfin D isomer is not extensively detailed, the general principles of endocytosis suggest it as a potential route of entry, especially for larger aggregates or formulated versions of the drug. nih.govresearchgate.net

Influence of Stereochemistry on Cellular Uptake Efficiency

The stereochemistry of a molecule can significantly influence its biological properties, including cellular uptake and retention. For porphyrin-based photosensitizers, even subtle changes in the three-dimensional structure can affect how they interact with cell membranes and are internalized.

While studies directly comparing the cellular uptake efficiency of the D and L isomers of verteporfin are not widely available, research on other chiral photosensitizers has demonstrated that stereoisomers can exhibit different biological activities. nih.gov For instance, derivatives of pyropheophorbide, which also possess chiral centers, have shown that while isomers may have similar in vitro properties in some cell lines, their uptake and clearance profiles can differ in vivo. nih.gov The spatial arrangement of functional groups can impact interactions with membrane transporters, such as the ATP-binding cassette transporter ABCG2, which has been shown to affect the retention of certain porphyrin derivatives. nih.gov Therefore, it is plausible that the specific stereochemistry of the this compound influences its uptake efficiency, although further specific research is needed to quantify this effect.

Subcellular Distribution and Organelle Targeting

Following cellular uptake, the subcellular localization of a compound is a critical determinant of its therapeutic effect. The distribution of porphyrin-based molecules is influenced by their physicochemical properties, such as lipophilicity and charge. nih.gov

Verteporfin, being a hydrophobic molecule, tends to accumulate in lipid-rich structures within the cell. researchgate.net This includes membranes of various organelles. Studies on related porphyrins have shown that increasing lipophilicity can direct the distribution of the photosensitizer from lysosomes to mitochondria and the endoplasmic reticulum. nih.gov The specific isomer of a porphyrin can also influence its predominant localization within different cellular compartments. nih.gov

The targeting of specific organelles is a key area of research for enhancing therapeutic efficacy. mdpi.comucl.ac.ukmdpi.com For instance, the mitochondria, with their central role in cellular metabolism and apoptosis, are a common target for anti-cancer compounds. mdpi.com The ability to direct a molecule like the this compound to a specific organelle, such as the mitochondria or lysosomes, could significantly enhance its desired biological activity. mdpi.com The unique chemical microenvironment of each organelle, including factors like pH and enzyme content, can influence the behavior and efficacy of the localized compound. ucl.ac.uk

Binding Interactions with Biological Macromolecules

Verteporfin is known to interact with various biological macromolecules, which is central to its therapeutic and biological activities. A notable interaction is its binding to plasma proteins, such as human serum albumin (HSA). researchgate.net This binding is significant as it can affect the transport, distribution, and availability of the drug in the body. Studies have shown that verteporfin can quickly redistribute from its formulation to bind with plasma molecules. researchgate.net The binding affinity of porphyrins to albumin can be influenced by the specific structure of the porphyrin, including its isomers. researchgate.net

Beyond plasma proteins, verteporfin interacts with intracellular proteins, which is fundamental to its non-photodynamic mechanisms of action. A key interaction is the binding to Yes-associated protein (YAP), a central effector in the Hippo signaling pathway. nih.govnih.gov Verteporfin has been shown to bind selectively to YAP, which leads to an inhibition of the interaction between YAP and the TEAD family of transcription factors. nih.govnih.gov This disruption of the YAP-TEAD complex inhibits the transcriptional activity that promotes cell proliferation and is a key mechanism of verteporfin's anti-tumor effects without photoactivation. nih.govnih.gov

Association with Plasma Lipoproteins and Serum Albumin

Once in the bloodstream, verteporfin predominantly associates with plasma components rather than blood cells. europa.eueuropa.eu Approximately 90% of the compound is bound to plasma lipoproteins, with about 6% associated with albumin. europa.eueuropa.eu This rapid association with plasma proteins, particularly lipoproteins, is a key mechanism for its delivery to cells. researchgate.net Studies have shown that verteporfin is quickly transferred from its lipid-based formulation to these endogenous proteins. researchgate.net

The interaction with human serum albumin (HSA) has been a subject of specific investigation. Research using fluorescence quenching techniques has quantified this binding. A study determined the binding constant (K) of verteporfin to HSA to be 1.966 × 107 M-1 at 37°C. nih.gov This interaction involves a single binding site on the albumin molecule, with the binding molar ratio between verteporfin and HSA being approximately 1:1. nih.govfda.gov The binding process is identified as spontaneous and exothermic. fda.gov

Table 1: Distribution of Verteporfin in Human Plasma

| Plasma Component | Percentage of Associated Verteporfin | Reference |

|---|---|---|

| Lipoproteins | ~90% | europa.eueuropa.eu |

| Albumin | ~6% | europa.eueuropa.eu |

| Blood Cells | ~10% (of whole blood) | europa.eueuropa.eu |

Binding to Specific Protein Targets (e.g., Smad Proteins, TEAD)

Verteporfin has been identified as an inhibitor of key signaling pathways through direct interaction with specific protein targets.

YAP-TEAD Pathway: Verteporfin is recognized as an inhibitor of the Hippo pathway coactivator Yes-associated protein (YAP). medchemexpress.com It disrupts the interaction between YAP and the TEA domain (TEAD) family of transcription factors. thno.orgoncotarget.com The mechanism involves verteporfin binding directly to YAP, which induces a conformational change in the YAP protein. oncotarget.com This alteration prevents YAP from binding to TEAD, thereby suppressing the transcription of genes that promote cell proliferation. thno.orgoncotarget.com

TGF-β/Smad Pathway: More recent research has revealed that verteporfin can inhibit the canonical Transforming growth factor-β (TGF-β) signaling pathway. researchgate.netnih.gov Specifically, verteporfin was found to disrupt the formation of the Smad2/3–Smad4 protein complex. researchgate.netnih.govnih.gov This interaction is crucial for transducing TGF-β signals that regulate cellular processes. The inhibitory effect is selective; verteporfin was shown to inhibit the Smad2/3-Smad4 interaction but not the interaction between Smad1 and Smad4, which is part of the Bone Morphogenetic Protein (BMP) signaling pathway. nih.govnih.gov This selective disruption highlights a specific mechanism for inhibiting a subset of TGF-β family signaling.

Table 2: Verteporfin Interactions with Specific Protein Targets

| Target Pathway | Verteporfin Binding Partner | Mechanism | Reference |

|---|---|---|---|

| Hippo (YAP-TEAD) | Yes-associated protein (YAP) | Binds to YAP, inducing a conformational change that disrupts the YAP-TEAD protein-protein interaction. | thno.orgoncotarget.commdpi.com |

| TGF-β (Smad) | Smad2/3-Smad4 Complex | Directly disrupts the interaction between Smad2/3 and Smad4, inhibiting the formation of the heterotrimeric complex. | researchgate.netnih.gov |

Impact of Isomerism on Binding Constants and Site Selectivity

Verteporfin is a racemic mixture of BPD-MAC and BPD-MAD. nps.org.au While the two regioisomers exhibit broadly similar pharmacokinetic profiles, evidence suggests that isomerism can influence their biological interactions and disposition. europa.eufda.gov The reversible binding of ligands to proteins like human serum albumin is often stereospecific, meaning isomers can exhibit different binding affinities and selectivities. jst.go.jp

Direct comparative binding studies for the individual BPD-MAD and BPD-MAC isomers are limited. However, research on related porphyrin compounds demonstrates the significance of isomerism. For instance, studies on hydroxyethyl (B10761427) vinyl deuteroporphyrin (B1211107) (HVD), another porphyrin derivative, identified two distinct types of binding sites on human serum albumin, which were attributed to the two different HVD isomers. researchgate.net These isomers displayed significantly different binding affinities.

Table 3: Binding Constants of Porphyrin Isomers to Human Serum Albumin (HSA)

Data for HVD isomers are presented as an illustrative example of the impact of isomerism on protein binding.

| Compound | Binding Constant (K) to HSA (M-1) | Note | Reference |

|---|---|---|---|

| Verteporfin (mixture) | 1.966 × 107 | - | nih.gov |

| HVD (High-affinity isomer) | 2.1 (± 0.3) x 108 | Attributed to one of two isomers in the mixture. | researchgate.net |

| HVD (Lower-affinity isomer) | 1.8 (± 0.3) x 106 | Attributed to the second isomer in the mixture. | researchgate.net |

This distinction between isomers in their affinity for albumin suggests a relationship between porphyrin structure and protein binding. researchgate.net Further evidence for isomer-specific behavior comes from pharmacokinetic data showing that the peak plasma concentration (Cmax) is higher for BPD-MAD than for BPD-MAC after infusion, even though their elimination half-lives are similar. europa.eu Moreover, it has been reported that the disposition of benzoporphyrin derivative monoacid (BPD-MA) enantiomers is stereospecific. fda.gov This collective evidence strongly suggests that the D isomer of verteporfin likely has distinct binding constants and site selectivity compared to its C counterpart, which would in turn influence its distribution and interaction with protein targets.

Preclinical Pharmacological Investigations of Verteporfin D Isomer

In Vitro Biological Activity Assessments

Cellular Proliferation and Viability Studies (Light-Activated and Light-Independent)

Verteporfin has demonstrated significant effects on cellular proliferation and viability, with its activity being modulated by the presence of light and cellular nutrient conditions.

Light-Activated Effects:

In its role as a photosensitizer, verteporfin requires activation by light to induce cytotoxic effects. europa.eu Upon activation with non-thermal red light, it generates highly reactive singlet oxygen, leading to localized cellular damage and death. newdrugapprovals.orgeuropa.eu This mechanism is the basis of its use in photodynamic therapy (PDT). science.gov Studies have shown that verteporfin-PDT can effectively inhibit the viability of various cancer cell lines, including ovarian cancer. researchgate.net

Light-Independent Effects:

Notably, verteporfin also exhibits biological activity in the absence of light activation. nih.govgoogle.com Research has shown that non-photoactivated verteporfin can inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govmedsci.org For instance, it has been shown to suppress the growth of breast cancer cells (MCF-7, BT-474, and BT-549) and human leukemia NB4 cells. nih.govmedsci.org The inhibitory effect on cell proliferation is often associated with cell cycle arrest, typically at the G0/G1 phase. medsci.orgnih.gov

Interestingly, the impact of verteporfin on cell viability is also influenced by nutrient availability. In nutrient-rich conditions, transient exposure to verteporfin may not affect cell proliferation and viability. nih.gov However, under starvation conditions (e.g., glucose and serum deprivation), verteporfin can significantly decrease cell survival. nih.gov This suggests that its light-independent activity may be particularly relevant in the nutrient-deprived tumor microenvironment.

Table 1: Summary of In Vitro Proliferation and Viability Studies of Verteporfin

| Cell Line | Condition | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Light-Independent | Inhibited proliferation in a dose-dependent manner. | nih.gov |

| BT-474 (Breast Cancer) | Light-Independent | Inhibited proliferation in a dose-dependent manner. | nih.gov |

| BT-549 (Breast Cancer) | Light-Independent | Inhibited proliferation in a dose-dependent manner; most significant decrease among the three breast cancer cell lines tested. | nih.gov |

| NB4 (Human Leukemia) | Light-Independent | Inhibited cell viability in a dose- and time-dependent manner; induced G0/G1 phase cell cycle arrest. | medsci.org |

| PANC-1 (Pancreatic Cancer) | Light-Independent | Suppressed proliferation by arresting cells at the G1 phase. | nih.gov |

| SW1990 (Pancreatic Cancer) | Light-Independent | Suppressed proliferation by arresting cells at the G1 phase. | nih.gov |

| A375, mel-624, mel-537 (Melanoma) | Light-Independent | Significantly inhibited cell growth at concentrations of 2 and 5 μM. | nih.gov |

| MCF-7 (Breast Cancer) | Light-Independent (Nutrient-Rich) | No effect on viability with transient exposure. | nih.gov |

| MCF-7 (Breast Cancer) | Light-Independent (Starvation) | Concentration-dependent decrease in cell survival. | nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necrosis)

Verteporfin is a potent inducer of programmed cell death, primarily through apoptosis, in both light-activated and light-independent manners.

Light-Activated Induction:

Photoactivated verteporfin triggers rapid apoptosis in targeted cells. science.gov The mechanism involves the generation of reactive oxygen species that cause damage to critical cellular structures, particularly the mitochondria and endoplasmic reticulum (ER). science.govnih.gov This leads to the dissipation of the mitochondrial inner transmembrane potential and the activation of mitochondrial and ER stress pathways, culminating in apoptosis. science.govnih.gov Bcl-2, an anti-apoptotic protein, has been shown to abolish light-activated verteporfin-induced apoptosis. nih.gov

Light-Independent Induction:

Even without light activation, verteporfin can induce apoptosis in various cancer cells, including those of the breast, leukemia, and uveal melanoma. nih.govmedsci.orgnih.gov This process is often mediated by the intrinsic apoptosis pathway, characterized by changes in the expression of Bcl-2 family proteins (e.g., decreased Bcl-2, increased Bax) and the cleavage of caspase-3 and PARP. medsci.orgnih.gov In some cancer cell types, such as uveal melanoma, verteporfin has been shown to induce apoptosis and eliminate cancer stem-like cells. nih.gov

Table 2: Programmed Cell Death Pathways Induced by Verteporfin

| Cell Line | Condition | Pathway/Mechanism | Reference |

|---|---|---|---|

| SVEC (Mouse Endothelial) | Light-Activated | Triggered rapid apoptosis via mitochondrial and ER stress pathways. | science.gov |

| Lymphoma Cells | Light-Activated | Induced apoptosis involving dissipation of mitochondrial transmembrane potential, inhibited by Bcl-2. | nih.gov |

| NB4 (Human Leukemia) | Light-Independent | Induced apoptosis with changes in Bcl-2 family proteins and cleavage of caspase-3 and PARP. | medsci.org |

| PANC-1, SW1990 (Pancreatic Cancer) | Light-Independent | Induced apoptosis with modulation of Bcl-2 family proteins and activation of PARP. | nih.gov |

| Uveal Melanoma Cells | Light-Independent | Induced apoptosis through the intrinsic pathway and eliminated cancer stem-like cells. | nih.gov |

| Triple-Negative Breast Cancer Cells | Light-Independent | Induces caspase-mediated cellular apoptosis. | researchgate.net |

Anti-Angiogenic Effects in Cellular Models (excluding clinical context)

Verteporfin demonstrates significant anti-angiogenic properties in preclinical cellular models, independent of its photo-activated effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

In vitro studies have shown that verteporfin can inhibit key processes involved in angiogenesis. For example, in models of pancreatic ductal adenocarcinoma, verteporfin exhibited an inhibitory effect on angiogenesis by suppressing the expression of Angiopoietin-2 (Ang2), a key regulator of vascular development. nih.gov Furthermore, it has been shown to inhibit vasculogenic mimicry, a process where aggressive tumor cells form vessel-like structures, by downregulating the expression of matrix metalloproteinase-2 (MMP2), VE-cadherin, and α-smooth muscle actin (α-SMA). nih.gov

The anti-angiogenic effects of verteporfin are linked to its ability to inhibit the Hippo-YAP pathway, as YAP is known to play a role in promoting angiogenesis. nih.govnih.gov By disrupting the interaction between YAP and its transcriptional co-activator TEAD, verteporfin can suppress the expression of pro-angiogenic genes. researchgate.net

Impact on Cellular Signaling Cascades and Gene Expression

Verteporfin exerts its biological effects by modulating several key cellular signaling cascades and altering gene expression profiles.

A primary target of verteporfin's light-independent activity is the Hippo signaling pathway . It acts as an inhibitor of Yes-associated protein (YAP), a key downstream effector of this pathway. nih.govmedsci.org Verteporfin disrupts the interaction between YAP and the TEAD family of transcription factors, which prevents the transcription of genes involved in cell proliferation and survival. nih.govresearchgate.net Studies have shown that verteporfin treatment leads to a decrease in the protein levels of YAP and its downstream targets, such as CTGF and Survivin. medsci.org In some cell types, it can also induce the lysosome-dependent degradation of the YAP protein. nih.gov

Verteporfin has also been shown to impact other signaling pathways, including:

AKT/MAPK pathway: In human leukemia NB4 cells, verteporfin treatment led to decreased levels of phosphorylated AKT (p-AKT), p-S6, and p-ERK, while increasing the level of phosphorylated p38 MAPK, suggesting its involvement in apoptosis induction through this pathway. medsci.org

TGF-β signaling: Verteporfin can inhibit the canonical TGF-β signaling pathway by disrupting the interaction between Smad2/3 and Smad4. researchgate.netnih.gov This inhibition was shown to be independent of photoactivation and resulted in the suppression of TGF-β-induced epithelial-mesenchymal transition (EMT) and cell migration. researchgate.netnih.gov

Furthermore, transcriptomic analyses of endometrial cancer cells treated with verteporfin revealed differential expression of numerous genes. nih.gov Gene ontology analysis pointed to significant enrichment in extracellular matrix organization. nih.gov Genes crucially involved in mitotic checkpoint progression, such as CDC23 and BUB1B, were also found to be affected. nih.gov

Antiviral Activity in Cell Culture Models

Recent studies have uncovered a novel application for verteporfin in the realm of virology, demonstrating its potent antiviral activity in cell culture models. This activity appears to be independent of its photosensitizing properties.

Verteporfin has been identified as an effective inhibitor of human cytomegalovirus (HCMV) replication. nih.gov It was shown to inhibit HCMV production in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 28 nM, a concentration much lower than that used in anti-cancer studies. nih.gov The mechanism of action involves the reduction of viral mRNA and protein levels starting from the immediate-early stages of the HCMV life cycle, without interfering with viral entry into the host cell. nih.gov

Furthermore, verteporfin has demonstrated potent antiviral activity against SARS-CoV-2. biorxiv.org It was found to prevent SARS-CoV-2 infection in vitro. biorxiv.org The proposed mechanism involves the binding of verteporfin to the viral receptor ACE2, thereby interfering with the interaction between ACE2 and the receptor-binding domain of the viral spike protein. researchgate.net

In Vivo Efficacy Studies in Non-Human Models (Preclinical Research)

Preclinical in vivo studies using non-human models have provided further evidence for the therapeutic potential of verteporfin, both as a photosensitizer and as a light-independent anti-cancer agent.

In the context of photodynamic therapy, verteporfin has been tested in xenograft models of human retinoblastoma. researchgate.net These studies showed that verteporfin PDT was effective in causing tumor regression in certain retinoblastoma xenografts. researchgate.net

As a light-independent agent, verteporfin has been investigated in various cancer models. In a pancreatic ductal adenocarcinoma (PDAC) xenograft model, verteporfin was shown to inhibit tumor growth. nih.gov Similarly, in a mouse model of endometrial cancer, verteporfin treatment led to the regression of subcutaneous tumors by inhibiting cell cycle pathway proteins. nih.gov

However, the efficacy of verteporfin as a single agent can be model-dependent. In a BxPC-3 pancreatic cancer xenograft model, verteporfin alone did not significantly inhibit tumor growth, although it did show in vivo autophagy inhibition. jcancer.org In this model, verteporfin moderately enhanced the anti-tumor activity of gemcitabine. jcancer.org Similarly, in a genetically engineered mouse model of melanoma that closely mimics human disease, verteporfin did not inhibit melanoma initiation or progression, despite showing efficacy in melanoma cell cultures. nih.govnih.gov These findings highlight the importance of further research to optimize dosing and identify the most responsive tumor types for verteporfin-based therapies.

Pharmacokinetic studies in mice have shown that verteporfin can accumulate in tumors at levels sufficient to inhibit autophagy. jcancer.org The levels of verteporfin in tissues like the liver and skin were found to drop within the first 24 hours but remained detectable for up to 3 days post-injection. nih.gov

Assessment of Biological Response in Specific Organ Systems (e.g., Ocular Models)

Comparative Pharmacodynamics of Isomers in Preclinical Settings

Verteporfin is composed of a 1:1 mixture of two regioisomers, BPD-MAC and BPD-MAD, each of which is a racemic mixture of two enantiomers. fda.gov A key finding from preclinical and clinical development is the substantial similarity between these isomers.

While isomerism can be a critical factor determining the cellular uptake and efficacy of some photosensitizers, this is not reported to be the case for verteporfin. acs.orguc.pt Studies on other photosensitizers, such as redaporfin, have shown that different atropisomers can have vastly different photodynamic efficacy profiles due to differential cellular uptake. acs.orguc.pt In contrast, the two regioisomers of verteporfin are consistently reported to have similar photosensitizing activity and equal potential. fda.govbiomedres.us The lipophilicity and molecular structure of a photosensitizer are key factors influencing its intracellular uptake and localization, which in turn affects its therapeutic efficacy. mdpi.comnih.gov The comparable activity of the verteporfin isomers suggests they share sufficiently similar physicochemical properties to preclude significant differences in their cellular interactions. fda.govmdpi.com

In Vivo Pharmacokinetic Comparison of Verteporfin Isomers

| Pharmacokinetic Parameter | Finding | Reference |

|---|---|---|

| Distribution | Similar behavior and kinetics between BPD-MAC and BPD-MAD. fda.gov | fda.gov |

| Clearance | Similar behavior and kinetics between BPD-MAC and BPD-MAD. fda.gov | fda.gov |

| Elimination Kinetics | Similar behavior and kinetics between BPD-MAC and BPD-MAD. fda.gov | fda.gov |

| Overall Exposure (AUC) | No significant difference between isomers. fda.gov | fda.gov |

| Elimination Half-life (t1/2) | ~5-6 hours for the combined isomers. researchgate.net | researchgate.net |

Structure Activity Relationship Sar Studies and Isomer Specific Properties

Correlation of Stereochemical Features with Biological Activities

The spatial arrangement of functional groups in the Verteporfin isomers, a direct result of their stereochemistry, significantly influences their biological and photophysical profiles. While some properties are similar between the two, key differences, particularly in aggregation behavior, dictate their potential utility.

Influence of Chiral Centers on Photophysical Characteristics (e.g., Quantum Yields, Lifetime)

The photophysical properties of a photosensitizer are paramount to its function, governing its ability to absorb light and generate cytotoxic reactive oxygen species. For Verteporfin, these characteristics are heavily influenced by its aggregation state. In its monomeric form, Verteporfin exhibits a fluorescence lifetime of approximately 6.0 ns. researchgate.netcolab.ws However, upon forming J-type self-aggregates, the lifetime shortens considerably to about 2.5 ns. researchgate.netcolab.ws This is significant because the monomeric state is considered the photoactive form, while aggregates are largely inactive. colab.ws

Table 1: Fluorescence Lifetime of Verteporfin Species

| Verteporfin State | Fluorescence Lifetime (approx.) | Reference |

| Monomer | ~6.0 ns | researchgate.net, colab.ws |

| J-type Aggregate | ~2.5 ns | researchgate.net, colab.ws |

Impact of Isomeric Configuration on Photosensitization Efficiency

The photosensitizing efficiency of the Verteporfin isomers is theoretically similar when they are in their monomeric, non-aggregated state. worldscientific.comresearchgate.net Studies have asserted that the phototoxic potentials of the cis and trans isomers are equal. biomedres.us

Effect of Isomerism on Non-Photodynamic Biological Potency

Beyond its light-activated properties, Verteporfin is recognized for its non-photodynamic biological activities, primarily as an inhibitor of the Hippo signaling pathway effector, Yes-associated protein (YAP), and as an inhibitor of autophagy. nih.govbiomedres.usnih.gov Verteporfin disrupts the interaction between YAP and its transcriptional co-activator TEAD and also inhibits autophagy by promoting the oligomerization of the scaffold protein p62. nih.govnih.govplos.org

Research into the isomer-specific contributions to these non-photodynamic effects is still emerging. One study that separated the two regioisomers (referred to as VP-a and VP-b) found that both were equally active in inhibiting the Smad2/3–Smad4 interaction within the TGF-β signaling pathway. However, comprehensive studies directly comparing the inhibitory potency (e.g., IC50 values) of the Verteporfin D isomer versus the C isomer on YAP-TEAD binding or autophagy are not available in the reviewed literature. The existing research on these pathways has predominantly utilized the 1:1 isomeric mixture, leaving the specific role of the D isomer's configuration in these light-independent activities an area for further investigation. nih.govresearchgate.net

Computational Modeling and Molecular Dynamics Simulations of Isomer Interactions

Computational methods provide invaluable insight into the conformational behavior of molecules and their interactions with biological targets, helping to explain experimentally observed phenomena at an atomic level.

Ligand-Target Docking and Binding Energy Predictions

Molecular docking simulations have been employed to investigate the binding of Verteporfin to its non-photodynamic target, YAP. These studies, while not differentiating between the C and D isomers, have successfully predicted plausible binding conformations. In one such study, Verteporfin was docked into the crystal structure of YAP (PDB: 3KYS), yielding a favorable docking score of -9.73. researchgate.net The analysis predicted key interactions, including the formation of hydrogen bonds with the residues Gln82 and Val84. researchgate.net

Another docking analysis explored Verteporfin's interaction with the WW domains of YAP. nih.govnih.gov The results suggested that Verteporfin could bind within a hydrophobic pocket and interact with residues crucial for mediating protein-protein interactions, implying a mechanism for its modulatory activity. nih.govnih.gov

Crucially, these computational studies have so far used a generalized structure for Verteporfin. Specific docking studies that compare the binding energy and interaction profiles of the this compound against the C isomer are needed to elucidate whether stereochemistry plays a significant role in non-photodynamic target engagement.

Table 2: Predicted Molecular Docking Interactions of Verteporfin with YAP

| Target Protein | Predicted Interacting Residues | Predicted Interaction Type | Docking Score | Reference |

| YAP (PDB: 3KYS) | Gln82, Val84 | Hydrogen Bonds | -9.73 | researchgate.net |

| YAP WW1 Domain | Y188, T197 | Hydrogen Bonds | Not Specified | nih.gov, nih.gov |

| YAP WW2 Domain | W258, T256, D264, S257 | Hydrogen Bonds | Not Specified | nih.gov |

Conformational Analysis and Flexibility of the D Isomer

Theoretical and computational analyses have provided a structural basis for the distinct behavior of the this compound, particularly its high propensity for self-aggregation. worldscientific.comresearchgate.net

A key finding from computational analysis is that the molecular volume of the D-isomer (B-ring) is 22% larger than that of the A-ring isomer at physiological pH. worldscientific.comresearchgate.net This increased volume enhances van der Waals interactions between molecules, driving the strong self-aggregation tendency observed experimentally. worldscientific.comresearchgate.net

Furthermore, the conformational flexibility of the D isomer is different, especially under varying pH conditions. At mildly acidic pH, the D isomer adopts a conformation characterized by a shallow dihedral angle between its methyl ester group and the tetrapyrrolic macrocycle. worldscientific.comresearchgate.net This specific spatial arrangement is believed to facilitate the approach and stacking of individual molecules, further promoting the formation of aggregates. worldscientific.comresearchgate.net These computational insights directly link the unique three-dimensional structure and conformational preferences of the this compound to its observed physicochemical properties, which in turn impact its biological and therapeutic performance. While these studies provide critical conformational data, detailed molecular dynamics simulations exploring the flexibility of the D isomer over time in different environments have not been extensively reported.

Derivatization and Analog Synthesis for Targeted Isomer Activity

To refine the therapeutic properties and explore the structure-activity relationships of verteporfin, researchers have pursued the synthesis of derivatives and analogs. This involves strategic chemical modifications to the parent molecule to enhance desired biological activities or to probe the functional importance of different parts of the structure. Verteporfin itself is a mixture of two regioisomers, commonly referred to as VP-a and VP-b, which differ in the placement of a propionic acid and a propionic acid methyl ester group. nih.gov The D isomer is one of these two components. nih.gov

Strategic Chemical Modifications and their Influence on Isomer-Specific Function

A key question in the structure-activity relationship of verteporfin is the relative importance of its two regioisomers. Studies have involved the separation of the VP-a and VP-b isomers to evaluate their individual activities. For instance, in the context of inhibiting the Smad2/3–Smad4 protein-protein interaction, both VP-a and VP-b were found to be equally active. nih.gov This suggests that for this particular biological function, interchanging the propionic acid and propionic acid methyl ester groups does not significantly affect activity. nih.gov

Table 2: Strategic Modifications of the Verteporfin Scaffold

| Parent Compound | Modification Strategy | Rationale | Reference |

|---|---|---|---|

| Verteporfin (mixture of isomers) | Separation of regioisomers (VP-a and VP-b) | To evaluate the influence of interchanging the propionic acid and propionic acid methyl ester groups on activity. | nih.gov |

| Verteporfin (mixture of isomers) | Derivatization at the terminal alkene groups | To explore the potential for optimizing biological activity through modification of the molecule's periphery. | nih.gov |

Evaluation of Novel Analogs with Enhanced or Selective D Isomer-like Properties

Following synthesis, novel analogs of verteporfin are evaluated to determine if the chemical modifications have resulted in improved or more selective activity. The evaluation often involves in vitro assays to measure specific biological effects.

For example, the derivatives synthesized by modifying the terminal alkenes were tested for their effect on transcriptional activity mediated by Smad proteins. One such analog, VP-A6, was shown to retain the inhibitory activity of the parent verteporfin on both Smad2 and Smad3 transcriptional pathways. nih.gov Notably, this was observed even though VP-A6 exhibited lower cell permeability compared to verteporfin. nih.gov This finding is significant as it indicates that structural modifications at the terminal alkenes represent a viable strategy for optimizing the molecule's activity, potentially separating desired inhibitory functions from general properties like cell permeability. nih.gov

This approach of synthesizing and screening novel analogs allows for the development of compounds with more refined properties, potentially leading to agents with enhanced efficacy or a better selectivity profile for specific biological targets.

Table 3: Biological Evaluation of Verteporfin Analog VP-A6

| Compound | Property Assessed | Result | Implication | Reference |

|---|---|---|---|---|

| Verteporfin (Parent) | Cell Permeability | Higher | Serves as a baseline for comparison. | nih.gov |

| Inhibition of Smad2/3 Transcriptional Activity | Active | Established activity of the parent compound. | nih.gov | |

| VP-A6 (Analog) | Cell Permeability | Lower than Verteporfin | The modification at the terminal alkene reduced permeability. | nih.gov |

Advanced Research Methodologies and Techniques for Verteporfin D Isomer Investigation

Quantitative Analysis and Pharmacokinetic Profiling in Preclinical Samples

The preclinical assessment of Verteporfin D isomer is foundational to understanding its potential therapeutic applications. This involves rigorous quantitative analysis and detailed pharmacokinetic profiling in various animal models.

Development of Robust Analytical Methods for D Isomer Quantification

Precise quantification of the this compound is crucial for pharmacokinetic and tissue distribution studies. High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (DAD) has emerged as a robust and widely used technique for this purpose. Validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring specificity, linearity, precision, and accuracy.

One validated HPLC-DAD-UV method demonstrated high sensitivity with a limit of detection (LOD) of 0.06 µg/L and a limit of quantitation (LOQ) of 0.2 µg/L for verteporfin. This method showed excellent linearity across a calibration range of 5-12 mg/L for both verteporfin isomers and achieved high recovery rates (97.5-100.7%) from various simulated biological fluids.

Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) offers an alternative with even higher resolution and efficiency for separating all six BPD stereoisomers, including the D isomer enantiomers, within 20 minutes. This technique has been successfully applied to quantify BPD enantiomers in samples from bovine serum and microsomal studies in rats, dogs, and humans.

Table 1: Performance Characteristics of a Validated HPLC-DAD-UV Method for Verteporfin Quantification

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.06 µg/L | |

| Limit of Quantitation (LOQ) | 0.2 µg/L | |

| Recovery Rate | 97.5-100.7% | |

| Relative Standard Deviation (RSD) | <1% |

Cellular and Molecular Imaging Techniques

Visualizing the subcellular localization and dynamic processes of the this compound is critical to understanding its mechanism of action at a cellular level. Advanced imaging techniques like confocal microscopy and FRET are pivotal in these investigations.

Confocal Microscopy for Intracellular Localization and Dynamic Processes

Confocal laser scanning microscopy is a powerful tool for obtaining high-resolution images and observing the intracellular distribution of fluorescent molecules like verteporfin. Studies have utilized confocal microscopy to investigate the subcellular localization of verteporfin in various cell

Biomolecular Interaction Assays

Phase Separation-Based Assays for Protein-Protein Interaction Inhibition

A novel and powerful approach to studying the inhibition of protein-protein interactions (PPIs) by the this compound involves the use of phase separation-based assays. These assays leverage the principle of liquid-liquid phase separation, a phenomenon where biomolecules like proteins and nucleic acids condense into distinct, membrane-less compartments within a cell or in vitro. igem.org This compartmentalization can be reconstituted in a test tube to study specific biomolecular interactions.

One such technique is the Condensate-aided Enrichment of Biomolecular Interactions in Test Tubes (CEBIT). nih.govresearchgate.net This system is designed to screen for small molecules that can disrupt specific PPIs. nih.gov In the context of Verteporfin, researchers have utilized a CEBIT-based assay to investigate its effect on the interaction between key signaling proteins. nih.govresearchgate.net

Table 1: Components of a CEBIT-Based Assay for Screening PPI Inhibitors

| Component | Description | Role in the Assay |

| Scaffold Proteins | Multimeric proteins that drive the formation of phase-separated condensates. These are often tagged with a fluorescent protein (e.g., GFP). | Create the condensed phase or "droplets" where the interaction of interest can be observed. nih.govresearchgate.net |

| Bridge Protein | A protein that links the scaffold to one of the interacting proteins of interest. | Connects one of the target proteins to the scaffold within the condensate. researchgate.net |

| Client Protein | The second interacting protein of interest, typically fused with a different fluorescent tag (e.g., mCherry). | Its enrichment within the condensates indicates a positive protein-protein interaction. nih.govresearchgate.net |

| Small Molecule Inhibitor | The compound being tested for its ability to disrupt the PPI (e.g., Verteporfin). | If effective, it will prevent the client protein from being recruited into the condensates. nih.gov |

In a typical experiment, the scaffold proteins self-assemble into fluorescently labeled condensates. The bridge protein, which is fused to one of the target proteins, is incorporated into these condensates. The client protein, fused to a different fluorescent marker, will only become enriched in the condensates if it interacts with the bridge protein. The addition of an inhibitor like Verteporfin that disrupts this interaction will lead to a decrease in the client protein's fluorescence within the condensates. nih.govresearchgate.net This change in fluorescence provides a quantitative measure of the inhibitor's efficacy.

This methodology was instrumental in identifying Verteporfin as a specific inhibitor of the interaction between Smad2/3 and Smad4, key components of the TGF-β signaling pathway. nih.gov The assay demonstrated that Verteporfin effectively disrupted this interaction, highlighting its potential as a targeted therapeutic agent. nih.govresearchgate.net

Co-immunoprecipitation and Western Blotting for Pathway Analysis

Co-immunoprecipitation (Co-IP) followed by Western blotting is a cornerstone technique for validating protein-protein interactions within a cellular context and for dissecting the impact of compounds like the this compound on specific signaling pathways. emory.edunih.gov This multi-step method allows researchers to isolate a protein of interest and any interacting partners from a cell lysate. emory.edu

The process begins with the lysis of cells that have been treated with Verteporfin or a control substance. An antibody specific to a target protein is then added to the lysate. This antibody binds to its target protein, and the resulting antibody-protein complex is "pulled down" from the solution using beads that bind to the antibody. Any proteins that were physically associated with the primary target protein are also isolated in this process. nih.govresearchgate.net

Following the immunoprecipitation, the isolated protein complexes are separated by size using gel electrophoresis and then transferred to a membrane. This membrane is then probed with a second antibody in a process called Western blotting. This second antibody is specific for a suspected interacting protein. The presence of a band on the Western blot confirms that the second protein was indeed interacting with the first, as they were isolated together in the Co-IP step. emory.eduresearchgate.net

Researchers have employed Co-IP and Western blotting to confirm the inhibitory effects of Verteporfin on protein interactions within signaling pathways. For instance, after treating cells with Verteporfin, a decrease in the amount of a co-immunoprecipitated protein compared to untreated cells would indicate that Verteporfin has disrupted the interaction between the two proteins. researcher.lifewindows.net This technique has been crucial in studying the interactions of various cellular proteins, including those involved in G protein-coupled receptor signaling and the STIM/ORAI pathway. emory.edunih.gov

Table 2: Steps in Co-immunoprecipitation and Western Blotting for Pathway Analysis

| Step | Description | Purpose |

| Cell Treatment | Cells are incubated with the this compound or a vehicle control. | To observe the effect of the compound on protein interactions within the cell. |

| Cell Lysis | The cell membrane is disrupted to release the cellular contents, including proteins. | To create a protein extract for analysis. emory.edu |

| Immunoprecipitation | An antibody specific to a target protein is used to isolate it and its binding partners from the lysate. | To pull down a specific protein complex. nih.gov |

| Elution | The isolated protein complexes are released from the antibody-bead support. | To prepare the sample for analysis. |

| Western Blotting | The eluted proteins are separated by size and probed with an antibody against a suspected interacting protein. | To detect and confirm the presence of the interacting protein. emory.eduresearchgate.net |

This powerful combination of techniques provides direct evidence of how the this compound can modulate specific protein-protein interactions within their native cellular environment, thereby offering a detailed view of its mechanism of action in pathway modulation.

Challenges and Future Directions in Verteporfin D Isomer Research

Challenges in Isomer-Specific Synthesis and Purification for Research

A significant hurdle in advancing our understanding of the Verteporfin D isomer is the difficulty in its specific synthesis and purification. The standard synthesis of Verteporfin results in a mixture of regioisomers, and their separation is a non-trivial task. fda.govbiomedres.us These isomers possess very similar physical and chemical properties, making conventional separation techniques challenging and often resulting in low yields of the pure D isomer. researchgate.net

The development of efficient and scalable methods for the asymmetric synthesis of the this compound is a critical area of research. chinesechemsoc.org Strategies in asymmetric organic photochemistry and catalysis could potentially offer pathways to stereochemically controlled synthesis, but these methods are still emerging and face their own set of challenges. chinesechemsoc.org The lack of readily available, pure this compound limits the scope and scale of preclinical research, impeding a thorough investigation of its unique properties.

Addressing Selectivity and Off-Target Effects of Individual Isomers in Preclinical Models

A key question in Verteporfin research is whether individual isomers exhibit different selectivity and off-target effects. While Verteporfin is known to preferentially accumulate in neovasculature, some presence in healthy tissues like the retina has been observed in animal models. nih.govdrugbank.com Investigating the biodistribution and cellular uptake of the pure D isomer compared to the C isomer and the isomeric mixture is crucial.

Preclinical studies using the purified D isomer are needed to determine if it offers improved tumor specificity, potentially reducing side effects associated with off-target accumulation and photosensitization. mdpi.com Such studies would require meticulous in vivo imaging and analysis to compare the distribution profiles of the different isomeric forms. Furthermore, understanding the interaction of the D isomer with plasma proteins and its transport mechanisms will be vital in predicting and mitigating potential off-target effects. fda.govnih.gov

Elucidating Unique Biological Roles of the D Isomer Compared to Other Stereoisomers

The existence of stereoisomers raises the possibility of distinct biological activities. While it has been suggested that the regioisomers of Verteporfin have similar pharmacokinetic properties, subtle differences in their biological interactions cannot be ruled out without specific investigation. researchgate.netmedicines.org.uk Research has indicated that even minor structural variations in photosensitizers can influence their photodynamic efficiency and biological outcomes. rsc.org

Future research should focus on comparing the photophysical properties, singlet oxygen generation quantum yields, and cellular localization patterns of the this compound with its C counterpart. acs.org Studies have shown that both regioisomers of Verteporfin are equally active in inhibiting the Smad2/3–Smad4 interaction, suggesting that interchanging the propionic acid and propionic acid methyl ester does not affect this specific activity. nih.govresearchgate.net However, it is essential to explore other potential biological targets and pathways that may be differentially affected by the D isomer.

| Isomer Comparison | BPD-MAc (C isomer) | BPD-MAd (D isomer) | Reference |

| Pharmacokinetics | Similar to D isomer | Similar to C isomer | fda.govmedicines.org.uk |

| Inhibition of Smad2/3–Smad4 Interaction | Active | Equally Active | nih.govresearchgate.net |

| Initial Plasma Concentrations | Slightly lower than D isomer | Slightly higher than C isomer | fda.gov |

| Overall Exposure (AUC) | Slightly higher than D isomer | Slightly lower than C isomer | fda.gov |

Potential for D Isomer-Specific Delivery Systems and Targeting Strategies

To enhance the therapeutic potential of the this compound, the development of specific delivery systems and targeting strategies is a promising avenue.

Nanocarrier Development for Enhanced Preclinical Efficacy

Nanocarriers offer a powerful platform to improve the delivery of photosensitizers like Verteporfin, overcoming challenges such as poor water solubility and lack of specificity. mdpi.comresearchgate.net Encapsulating the this compound into nanocarriers such as liposomes, polymersomes, or lipid nanoparticles could enhance its accumulation in tumors through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov

Research on nanostructured lipid carriers (NLCs) loaded with the Verteporfin mixture has already demonstrated improved PDT efficacy and reduced phototoxic side effects in preclinical models of ovarian cancer. mdpi.com Similar strategies tailored specifically for the D isomer could further optimize its therapeutic index. The development of stimuli-responsive nanocarriers, which release the D isomer in response to specific triggers within the tumor microenvironment (e.g., pH, enzymes, or external stimuli like X-rays), could also significantly improve treatment outcomes. mdpi.com

Targeted Conjugation Strategies for Specific Biological Systems

Conjugating the this compound to targeting moieties such as antibodies, peptides, or small molecules can direct it to specific receptors or antigens overexpressed on cancer cells or tumor vasculature. mdpi.com This approach aims to increase the local concentration of the photosensitizer at the target site, thereby enhancing the selectivity and efficacy of PDT. mdpi.comnih.gov

For instance, a study involving the conjugation of Verteporfin to a peptide targeting the vascular endothelial growth factor receptor-2 (VEGFR2) demonstrated more selective treatment of choroidal neovascularization. nih.gov Similar strategies could be developed for the D isomer, potentially targeting different biological systems with high precision. Another approach involves conjugating Verteporfin to a mutated factor VII protein to target tissue factor on breast cancer cells. mdpi.com Exploring such conjugation strategies specifically for the D isomer could unlock new therapeutic possibilities.

Exploration of Novel Preclinical Applications Beyond Current Verteporfin Research

Recent studies have uncovered novel biological activities of Verteporfin beyond its role as a photosensitizer, such as the inhibition of the YAP-TEAD protein-protein interaction, which is crucial in cancer progression. researchgate.netnih.gov This opens up the possibility of using Verteporfin and its isomers as inhibitors of specific signaling pathways, independent of their photosensitizing properties.

Investigating the potential of the pure this compound as an inhibitor of the Hippo pathway or other signaling cascades could lead to new therapeutic applications in oncology and other diseases. nih.govebi.ac.uk Furthermore, the unique structural features of the D isomer might lend themselves to the development of novel derivatives with enhanced or entirely new biological functions. For example, structural modifications to the terminal alkenes of Verteporfin could be a feasible strategy for optimizing its activity. researchgate.net Preclinical studies exploring the efficacy of the D isomer in various cancer models, both with and without light activation, are warranted to fully understand its therapeutic potential.

Investigation in Emerging Disease Models

The primary application of the Verteporfin isomer mixture is in photodynamic therapy, where its activation by light leads to the generation of reactive oxygen species that can destroy abnormal blood vessels. drugbank.comnih.gov Beyond this, research has indicated its potential in oncology for destroying tumors, with investigations into its use for conditions like pancreatic cancer. drugbank.comnewdrugapprovals.org

A significant emerging area of investigation is the role of benzoporphyrin derivatives, including the isomers of Verteporfin, in the inhibition of early-stage autophagy, a cellular degradation process. newdrugapprovals.orgnewdrugapprovals.org This activity is notably independent of photoactivation, suggesting a distinct pharmacological mechanism that could be harnessed for diseases where autophagy plays a pathological role. While these findings are promising, a significant challenge remains the lack of studies focusing specifically on the isolated this compound in these emerging models. Future research should aim to delineate the specific anti-autophagic activity of the D isomer compared to its counterpart and the racemic mixture.

Table 1: Investigational Areas of Verteporfin and its Isomers

| Investigational Area | Compound(s) | Mechanism of Action | Key Findings/Potential |

| Age-Related Macular Degeneration | Verteporfin (isomer mixture) | Photodynamic Therapy | Clinically approved for eliminating abnormal blood vessels. drugbank.comnih.gov |

| Pancreatic Cancer | Verteporfin (isomer mixture) | Photodynamic Therapy | Under investigation for tumor destruction. drugbank.comnewdrugapprovals.org |

| Autophagy-related diseases | Benzoporphyrin Derivatives (including Verteporfin isomers) | Inhibition of early-stage autophagy (photo-independent) | Potential for new therapeutic applications beyond photodynamic therapy. newdrugapprovals.orgnewdrugapprovals.org |

Combinatorial Research Strategies with other Investigational Agents